3-(4-Chlorophenyl)-2-cyanopropionic Acid
Description
Contextualization within Cyanopropanoic Acid Derivatives and their Chemical Significance
The chemical significance of cyanopropanoic acid derivatives lies in their utility as building blocks in organic synthesis. They can participate in a range of chemical reactions, such as nucleophilic additions and cyclizations, making them valuable precursors for the synthesis of more complex molecules. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing pathways to a diverse array of chemical structures.
Evolution of Research Interests in Substituted Propanoic Acids
Substituted propanoic acids, particularly arylpropionic acids, have a long and rich history in medicinal chemistry and pharmacological research. This class of compounds includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. orientjchem.org The research interest in these molecules has evolved from their initial discovery as anti-inflammatory agents to the exploration of a much broader range of biological activities.
Recent research has focused on synthesizing novel substituted propanoic acid derivatives and evaluating their potential as anticancer, anticonvulsant, and antimicrobial agents. orientjchem.org Studies have shown that modifications to the aryl group, as well as the propionic acid side chain, can lead to significant changes in biological activity. The introduction of different substituents allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and electronic effects, which in turn can influence its interaction with biological targets.
The investigation of compounds like 3-(4-Chlorophenyl)-2-cyanopropionic acid is a direct result of this evolution in research. While it serves as an intermediate, its synthesis and the incorporation of both a chlorophenyl and a cyano group are indicative of the ongoing efforts to create structurally diverse molecules with potential applications in various fields of chemical and pharmaceutical research.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-cyanopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWFQRXQEDZFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285313 | |
| Record name | 4-Chloro-α-cyanobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55502-59-5 | |
| Record name | 4-Chloro-α-cyanobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55502-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α-cyanobenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to 3-(4-Chlorophenyl)-2-cyanopropionic Acid
The preparation of this compound is predominantly achieved through two primary synthetic strategies. These methods involve either a Knoevenagel-type condensation followed by reduction or a direct alkylation approach.
Reaction of 2-(4-Chlorophenyl)acetonitrile with Glyoxylic Acid Followed by In-situ Reduction
A prominent method for synthesizing this compound involves the initial reaction of 2-(4-chlorophenyl)acetonitrile with glyoxylic acid. google.comgoogle.com This is followed by an in-situ reduction of the resulting unsaturated intermediate.
The initial step of this synthesis is a Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, 2-(4-chlorophenyl)acetonitrile, to the carbonyl group of glyoxylic acid. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgresearchgate.net The base facilitates the deprotonation of the α-carbon of the acetonitrile (B52724), generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of glyoxylic acid. The resulting intermediate subsequently undergoes dehydration to yield an α,β-unsaturated cyano acid. researchgate.net
The electron-withdrawing nature of the cyano group in 2-(4-chlorophenyl)acetonitrile makes the α-hydrogens sufficiently acidic to be removed by a mild base, which is crucial for the condensation to proceed. wikipedia.org
Following the condensation, the resulting olefinic double bond in the α,β-unsaturated intermediate is reduced. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation. tandfonline.comsci-hub.se NaBH₄ is a source of hydride ions (H⁻). numberanalytics.com In this context, the reduction is a conjugate addition (1,4-addition) where the hydride ion attacks the β-carbon of the α,β-unsaturated system. sci-hub.se This process is favored over the direct attack at the carbonyl carbon (1,2-addition). sci-hub.se The use of protic solvents like methanol (B129727) or ethanol (B145695) facilitates this reduction. sci-hub.senumberanalytics.com The reaction with sodium borohydride is generally selective for the reduction of the carbon-carbon double bond in the presence of the nitrile and carboxylic acid functionalities. tandfonline.comacs.org
Table 1: Factors Influencing Yield and Purity
| Parameter | Influence |
|---|---|
| Solvent | Affects solubility of reactants and intermediates, can influence reaction rate and selectivity. scielo.br |
| Temperature | Controls reaction kinetics; higher temperatures can increase rate but may lead to side products. |
| Base Catalyst | Nature and amount affect the rate of condensation and potential for side reactions. researchgate.net |
| Reducing Agent | Choice and stoichiometry are critical for selective and complete reduction. tandfonline.comsci-hub.se |
| pH Control | Important for the work-up and isolation of the final acidic product. google.com |
Alkylation of 2-(4-Chlorophenyl)acetonitrile with Haloacetic Acids
An alternative synthetic route to this compound is the direct alkylation of 2-(4-chlorophenyl)acetonitrile with a haloacetic acid, such as chloroacetic acid or bromoacetic acid. nih.gov
The efficiency of the alkylation reaction is critically dependent on the choice of the base. nih.gov The base serves to deprotonate the 2-(4-chlorophenyl)acetonitrile, generating the corresponding carbanion. This carbanion then acts as a nucleophile and attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the new carbon-carbon bond.
Strong bases are typically required to achieve efficient deprotonation. The selection of the base can also influence the potential for side reactions, such as the self-condensation of the starting nitrile or reaction of the base with the haloacetic acid. The optimization of the base, solvent, and reaction temperature is crucial for maximizing the yield and purity of the desired product. nih.gov
Table 2: Common Bases Used in Alkylation Reactions
| Base | Characteristics |
|---|---|
| Sodium Hydride (NaH) | A strong, non-nucleophilic base, often used in aprotic solvents like THF or DMF. |
| Potassium Carbonate (K₂CO₃) | A weaker, heterogeneous base often used with a phase-transfer catalyst. nih.gov |
| Sodium Amide (NaNH₂) | A very strong base, typically used in liquid ammonia (B1221849). |
Solvent Effects in Haloacetic Acid Alkylation
The synthesis of 3-aryl-2-cyanopropionic acids, including the 4-chloro derivative, can be achieved through the alkylation of an arylacetonitrile with a haloacetic acid ester, followed by hydrolysis. The choice of solvent in the alkylation step—a nucleophilic substitution reaction—is critical for reaction efficiency and yield. Solvents influence the solubility of reactants, the solvation of the nucleophilic carbanion and the transition state, and the rate of reaction.
Generally, polar aprotic solvents are preferred for this type of C-alkylation. These solvents can effectively solvate the counter-ion (e.g., Na⁺ or K⁺) of the base used to deprotonate the arylacetonitrile, leaving a more "naked" and reactive nucleophilic anion. This enhances the rate of the SN2 reaction. Dipolar aprotic solvents are known to increase the rate of substitution due to their ability to solvate cations. nih.gov
Table 1: Expected Influence of Solvent on Haloacetic Acid Alkylation
| Solvent Class | Example Solvents | Expected Effect on Reaction Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Good solvation of the cation, leaving a highly reactive "naked" anion. ethz.ch |
| Polar Protic | Ethanol, Methanol | Moderate to Low | Solvates both the cation and the anion, stabilizing the nucleophile and reducing its reactivity. |
| Non-Polar | Toluene, Hexane | Low | Poor solubility of the ionic base and the generated carbanion intermediate, leading to slow reaction rates. |
The use of an ionic liquid as a solvent can also promote reactions, sometimes with significant rate enhancements compared to conventional molecular solvents. researchgate.net The selection of the solvent system is therefore a crucial parameter in optimizing the synthesis of the carbon skeleton of this compound.
Chemoenzymatic Approaches for Enantioselective Synthesis of Related Structures
Chemoenzymatic strategies combine the versatility of chemical synthesis with the high selectivity of biological catalysts. rsc.orgnih.gov These methods are particularly valuable for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. researchgate.net
One powerful strategy to obtain chiral compounds is the asymmetric reduction of a prochiral unsaturated precursor. nih.gov For the synthesis of chiral this compound, a suitable precursor would be (E)-2-cyano-3-(4-chlorophenyl)acrylic acid or its ester. Enzymes from the Old Yellow Enzyme (OYE) family (ene reductases) are well-suited for the stereoselective reduction of activated carbon-carbon double bonds. nih.gov Similarly, alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of keto-acid precursors. researchgate.net
The process often involves whole-cell biocatalysts or isolated enzymes, which can be engineered to improve selectivity and activity for non-natural substrates. researchgate.netnottingham.edu.cn For instance, the reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding (S)-hydroxy ester has been achieved with high yield (95.2%) and excellent enantiomeric excess (99% ee) using an engineered reductase. unipd.itresearchgate.net
Table 2: Representative Asymmetric Reductions for Chiral Precursors
| Enzyme Type | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| Ene Reductase (ERED) | α,β-Unsaturated Aldehyde | Chiral Saturated Amine | 97 to >99% | rsc.org |
| Alcohol Dehydrogenase (ADH) | β-Keto Ester | Chiral β-Hydroxy Ester | >99.5% | researchgate.net |
| Baker's Yeast | Ethyl 3-oxobutyrate | Ethyl (S)-3-hydroxybutyrate | up to 98% | nottingham.edu.cn |
Kinetic resolution is a widely used method to separate a racemic mixture. nih.gov This strategy relies on an enzyme that preferentially catalyzes the transformation of one enantiomer over the other. nih.gov For this compound or its esters, lipases are the most common biocatalysts used for this purpose. nih.gov
The reaction can be either the hydrolysis of a racemic ester, where one enantiomer is selectively converted to the carboxylic acid, or the esterification of a racemic acid, where one enantiomer is selectively converted to an ester. almacgroup.com Lipases such as Candida antarctica lipase (B570770) B (CAL-B), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase are frequently employed. almacgroup.commdpi.com The choice of solvent, acylating agent (for esterification), and water content is critical for achieving high enantioselectivity (E-value) and conversion. nih.govmdpi.com For example, the resolution of 3-phenylbutanoic acid, a related structure, achieved 98% ee for the acid and 99% ee for the remaining ester using Pseudomonas fluorescens lipase. almacgroup.com
Table 3: Examples of Enzymatic Kinetic Resolution of Aryl Alkanoic Acid Derivatives
| Enzyme | Substrate | Reaction Type | Product ee | Conversion | E-value | Reference |
| Pseudomonas fluorescens Lipase | Ethyl 3-phenylbutanoate | Hydrolysis | 98% (Acid), 99% (Ester) | ~50% | >200 | almacgroup.com |
| Alcaligenes spp. Lipase | Ethyl 3-phenylbutanoate | Hydrolysis | 97% (Acid), 98% (Ester) | 48% | >200 | almacgroup.com |
| Candida antarctica Lipase B (CAL-B) | Racemic Alcohols | Acylation | >99% | ~50% | >2000 | unipd.it |
| Burkholderia cepacia Lipase | Racemic Esters | Hydrolysis | >99% | ~50% | >200 | nih.gov |
Derivatization and Subsequent Chemical Transformations of this compound
The functional groups of this compound—the carboxylic acid, the nitrile, and the aromatic ring—offer multiple sites for further chemical modification.
Hydrogenation and Reduction Reactions
Reduction reactions are a primary route for the derivatization of this molecule, targeting the cyano group and potentially the aromatic ring.
Catalytic hydrogenation is an effective method for the reduction of nitriles to primary amines. wikipedia.org Raney Nickel (Raney Ni) is a widely used and economical catalyst for this transformation. bme.hu The reaction involves the addition of hydrogen (H₂) across the carbon-nitrogen triple bond to yield a primary amine, R-CH₂NH₂. wikipedia.org
A critical consideration in the hydrogenation of this compound is the chemoselectivity. The reaction conditions must be optimized to reduce the nitrile group without causing hydrodechlorination of the aromatic ring. Raney Ni is often specifically chosen over catalysts like Palladium on carbon (Pd/C) when seeking to avoid the dehalogenation of aryl chlorides. commonorganicchemistry.com
Reaction conditions such as solvent, temperature, hydrogen pressure, and the presence of additives can influence the outcome. wikipedia.org For example, conducting the reaction in ethanol with potassium borohydride (KBH₄) as a reducing agent in the presence of Raney Ni allows for the efficient reduction of nitriles to primary amines under mild conditions. umich.edu The addition of a base like KOH or ammonia is often used to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine. bme.huresearchgate.net Under different conditions, such as in the presence of formic acid, Raney Ni can catalyze the reduction of nitriles to aldehydes. researchgate.netresearchgate.netgoogle.com
Table 4: Conditions for Raney Nickel-Catalyzed Nitrile Reduction
| Substrate Type | Catalyst System | Solvent | Conditions | Product | Yield | Reference |
| Aliphatic Nitrile | Raney Ni / KBH₄ | Ethanol | Room Temp. | Primary Amine | 92% | umich.edu |
| Aromatic Nitrile | Raney Ni / H₂ | Methanol/Dioxane | N/A | Primary Amine | N/A | researchgate.net |
| Aromatic Nitrile | Raney Ni / Formic Acid | Aq. Acetic Acid | Room Temp. | Aldehyde | Good | researchgate.net |
| Adiponitrile | Doped Raney Ni / H₂ | HMD/H₂O/EtOH | 50°C, 0.35 MPa | Diamine | 77% (Selectivity) | google.com |
Transformation into γ-amino butyric acid (GABA) Derivatives
The structural backbone of this compound serves as a valuable precursor for the synthesis of β-substituted γ-aminobutyric acid (GABA) derivatives. These derivatives are significant in pharmaceutical development, with many exhibiting activity as neurological drugs. nih.gov The transformation typically involves the chemical reduction of the nitrile (cyano) group to a primary amine.
The biological activity of these GABA analogues is often dependent on their absolute configuration. nih.gov For instance, the (R)-enantiomers of compounds like Baclofen are known to be more potent than their (S)-counterparts. nih.gov This necessitates stereoselective synthetic routes to obtain enantiomerically pure products.
Key synthetic strategies include the asymmetric Michael addition, which allows for the creation of the crucial β-aryl-γ-amino acid structure with high enantioselectivity. nih.gov Various catalytic systems have been developed for this purpose.
| Catalyst Type | Example Catalyst | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Organocatalyst | Dihydroquinine-squaramide derivative | Michael addition of dithiomalonates to nitrostyrenes | Effective in brine media; requires low temperature (0 °C). nih.gov | nih.gov |
| Organocatalyst | Polystyrene-supported prolinol ether | Michael addition of nitromethane (B149229) to cinnamaldehyde (B126680) derivatives | Enables continuous-flow processes with high enantioselectivity (up to 94% ee). nih.gov | nih.gov |
| Metal-Ligand Complex | Chiral bis-sulfoxide ligand with Rhodium | Conjugate addition of arylboronic acids | Proceeds under mild conditions with high yields and enantioselectivity (up to 96% ee). nih.gov | nih.gov |
The synthesis of specific analogues, such as 3-amino-3-(4-chlorophenyl)propanoic acid, has been described as part of research into potential GABAB receptor antagonists. flinders.edu.au Furthermore, related cyclic GABA analogues like 4-hydroxy-2-pyrrolidinone derivatives have been synthesized to improve properties such as lipophilicity, which may enhance passage across biological membranes. nih.gov
Reactions Involving the Cyano Group
The cyano group (-C≡N) is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and nucleophilic additions. numberanalytics.com Its strong electron-withdrawing nature influences the reactivity of the molecule. numberanalytics.com
Hydrolysis: The nitrile can be hydrolyzed under either acidic or basic conditions to initially form an amide, which is then further hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org In the case of this compound, this reaction would yield 3-(4-chlorophenyl)glutaric acid. chemicalbook.com
Acid-catalyzed hydrolysis involves initial protonation of the nitrogen, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. libretexts.org
Base-catalyzed hydrolysis begins with the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. libretexts.org
Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org This reaction proceeds through the formation of an intermediate imine salt. chemistrysteps.com
Reductive Decyanation: In some synthetic strategies, it is desirable to remove the cyano group entirely. This can be achieved through reductive decyanation, often using alkali metals like sodium or lithium in liquid ammonia. nih.gov The mechanism involves the formation of a radical anion intermediate, followed by the elimination of the cyanide ion. nih.gov
| Reaction | Typical Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Hydrolysis | H₃O⁺ (acidic) or OH⁻/H₂O (basic) | Carboxylic Acid | chemistrysteps.comlibretexts.org |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Amine | chemistrysteps.comlibretexts.org |
| Addition of Grignard Reagents | R-MgBr followed by H₃O⁺ | Ketone | libretexts.org |
| Reductive Decyanation | Na or Li in liquid NH₃ | Alkane (removes CN) | nih.gov |
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a key functional handle for derivatization. researchgate.net While it can be crucial for binding to biological targets, it can also present challenges such as metabolic instability. nih.govnih.gov
Common reactions of the carboxylic acid moiety include:
Esterification: Conversion to esters, for example, by reaction with an alcohol under acidic conditions. Saponification, the hydrolysis of an ester back to the carboxylic acid, is also a fundamental transformation. rsc.org
Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com This acyl chloride is a key intermediate for forming amides or for use in reactions like Friedel-Crafts acylation. google.com
Metabolic Transformations: In biological systems, carboxylic acids can undergo phase II metabolism to form acyl-glucuronides. researchgate.netresearchgate.net They can also be activated to form acyl-CoA thioesters. researchgate.net
Bioisosteric Replacement: In drug design, the carboxylic acid group is sometimes replaced with a bioisostere—a different functional group with similar physical or chemical properties—to improve pharmacokinetic profiles. nih.gov Common bioisosteres include tetrazoles, sulfonamides, and hydroxamic acids. nih.gov
| Transformation | Reagent/Process | Resulting Moiety | Purpose | Reference |
|---|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid catalyst | Ester | Prodrug formation, protecting group | rsc.org |
| Acyl Halogenation | Thionyl chloride (SOCl₂) | Acyl Chloride | Activation for subsequent reactions (e.g., amidation) | google.com |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Acyl-glucuronide | Metabolic clearance pathway | researchgate.netresearchgate.net |
| Bioisosteric Replacement | Multi-step synthesis | Tetrazole, Sulfonamide, etc. | Improve metabolic stability or cell permeability | nih.gov |
Exploration of Chiral Derivatives and Stereoselective Syntheses
The carbon atom at position 2, bonded to both the cyano and the carboxylic acid groups, is a stereocenter. Therefore, this compound exists as a pair of enantiomers. The synthesis of single enantiomers is often critical, as biological activity frequently resides in only one of the two forms. nih.gov
Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high excess. For precursors to β-substituted GABA derivatives, asymmetric catalysis is a powerful tool. nih.gov
Key approaches include:
Asymmetric Michael Additions: This is a cornerstone strategy where a nucleophile adds to an α,β-unsaturated compound in the presence of a chiral catalyst. nih.gov For instance, the enantioselective addition of a malonate or cyanide equivalent to a 4-chlorocinnamate derivative can establish the desired stereocenter.
Chiral Catalysts: A range of catalysts can be employed to induce stereoselectivity. These include:
Chiral Organocatalysts: Metal-free small organic molecules, such as derivatives of cinchona alkaloids or prolinol, can effectively catalyze reactions with high enantiomeric excess (ee). nih.gov
Chiral Metal-Ligand Complexes: Transition metals like rhodium or nickel, combined with chiral ligands (e.g., chiral bis-sulfoxides), can catalyze conjugate additions with excellent stereocontrol. nih.govnih.gov
The development of these methods is crucial for producing optically pure compounds, which are essential for developing selective drugs and understanding structure-activity relationships. nih.gov
| Synthetic Strategy | Catalyst System Example | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Asymmetric Michael Addition | Cross-linked polystyrene-supported prolinol ether | up to 94% ee | nih.gov |
| Rhodium-Catalyzed Arylation | Rh/(R,R)-1,2-bis(tert-butylsulfinyl)benzene | up to 96% ee | nih.gov |
| Nickel-Catalyzed Cross-Coupling | NiBr₂ with chiral ligand | Variable, depends on ligand and substrate | nih.gov |
Advanced Characterization and Spectroscopic Analysis for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(4-Chlorophenyl)-2-cyanopropionic acid, both ¹H and ¹³C NMR are crucial for confirming the identity and structure of the final product and any synthetic intermediates.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. Based on the structure of this compound, a characteristic proton spectrum is expected.
The protons on the para-substituted phenyl ring typically appear as two distinct doublets in the aromatic region of the spectrum, a classic AA'BB' system, due to the symmetry of the substitution pattern. The proton on the carbon atom adjacent to both the phenyl and cyano groups (the α-proton) would likely appear as a triplet. The two protons of the methylene (B1212753) group (CH₂) in the propionic acid chain are diastereotopic and would be expected to present as a complex multiplet, often a doublet of doublets for each proton. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a significantly downfield chemical shift, and its position can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | N/A |
| Aromatic (Ha) | ~7.40 | Doublet | ~8.5 |
| Aromatic (Hb) | ~7.30 | Doublet | ~8.5 |
| Methine (-CH(CN)-) | ~4.10 | Triplet | ~7.5 |
| Methylene (-CH₂-) | ~3.00 | Multiplet | N/A |
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal, allowing for complete structural verification.
The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield position. The carbon of the cyano group also has a characteristic chemical shift. The aromatic carbons will produce several signals in the aromatic region; the carbon atom bonded to the chlorine atom will be shifted, as will the carbon atom bonded to the propionic acid side chain (the ipso-carbon). The aliphatic carbons of the methine and methylene groups will appear at the most upfield positions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C=O) | 170 - 175 |
| Aromatic (C-Cl) | 134 - 138 |
| Aromatic (C-H) | 128 - 132 |
| Aromatic (C-Side Chain) | 135 - 140 |
| Cyano (C≡N) | 115 - 120 |
| Methine (CH) | 35 - 45 |
| Methylene (CH₂) | 30 - 40 |
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
The most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹, which is a result of hydrogen bonding. The C=O stretching vibration of the carboxylic acid gives a strong, sharp peak around 1725-1700 cm⁻¹. Another key feature is the C≡N (nitrile) stretching vibration, which appears as a medium-intensity, sharp peak in the 2260-2240 cm⁻¹ region. Aromatic C-H stretching can be observed just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (-OH) | O-H Stretch | 3300 - 2500 | Strong, Broad |
| Alkane (-CH) | C-H Stretch | 2990 - 2850 | Medium |
| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2240 | Medium, Sharp |
| Carbonyl (-C=O) | C=O Stretch | 1725 - 1700 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1600, 1475 | Medium-Weak |
| Chloro-Aromatic | C-Cl Stretch | 1095 - 1085 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (C₁₀H₈ClNO₂ ≈ 209.63 g/mol ). Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a second peak [M+2]⁺ at approximately one-third the intensity of the main peak, corresponding to the ³⁷Cl isotope.
Fragmentation analysis would likely show the loss of key functional groups. Common fragmentation pathways could include the loss of the carboxyl group (-COOH, 45 Da) or the loss of the cyano radical (-CN, 26 Da). A significant fragment would likely be the 4-chlorobenzyl cation or related structures, resulting from cleavage of the C-C bond adjacent to the phenyl ring.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 209/211 | Molecular ion (³⁵Cl / ³⁷Cl) |
| [M-COOH]⁺ | 164/166 | Loss of carboxylic acid group |
| [M-CN]⁺ | 183/185 | Loss of cyano group |
| [C₇H₆Cl]⁺ | 125/127 | 4-Chlorotropylium or 4-chlorobenzyl cation |
Chromatographic Techniques for Purity Assessment and Isolation in Research Syntheses (e.g., HPLC)
Chromatographic techniques are essential for separating the components of a mixture, making them invaluable for assessing the purity of a synthesized compound and for its isolation. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like this compound.
A typical method for purity assessment would involve reverse-phase HPLC (RP-HPLC). In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compound. An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure the carboxylic acid group remains protonated, leading to sharper peaks and more reproducible retention times. Detection is commonly achieved using a UV detector, as the phenyl ring and carbonyl group are strong chromophores. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Table 5: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~225 nm |
| Column Temperature | 30 °C |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the geometry of molecules. mdpi.com By applying DFT, typically with a functional like B3LYP and a basis set such as 6-311G**, a molecule's ground-state geometry can be optimized to find its most stable structure. doaj.org This process calculates key parameters like bond lengths, bond angles, and dihedral angles. For a related molecule, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, DFT calculations revealed that the phenyl and triazole rings are nearly planar, while the pyrrolidine (B122466) ring is out of plane due to the sp³ hybridization of its carbon atoms. researchgate.net Similar calculations would be expected to define the precise spatial arrangement of the chlorophenyl ring, the cyano group, and the carboxylic acid moiety in 3-(4-Chlorophenyl)-2-cyanopropionic acid.
DFT also provides critical information about the electronic properties of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps identify electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For a similar chalcone, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT analysis showed that the oxygen atoms and the π-system were electron-donor sites vulnerable to electrophilic attack. doaj.org
Table 1: Example of Optimized Geometrical Parameters Calculated via DFT for a Structurally Related Molecule This table presents data for 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid to illustrate the type of information obtained from DFT calculations. researchgate.net
Molecular Modeling and Conformational Analysis
Molecules with several single bonds, like this compound, are not static structures but can exist as a population of different spatial arrangements, or conformers. Molecular modeling and conformational analysis are computational techniques used to identify these different conformers and determine their relative energies and populations. The flexibility of a molecule is a critical factor in its biological activity and physical properties.
The key rotatable bonds in this compound are the C-C bonds of the propionic acid backbone. Rotation around these bonds can lead to various conformers with different orientations of the 4-chlorophenyl ring relative to the cyano and carboxylic acid groups. Computational methods can perform a conformational search by systematically rotating these bonds and calculating the potential energy of each resulting structure. This process generates a potential energy surface, where energy minima correspond to stable conformers. The relative stability of these conformers is determined by factors like steric hindrance and intramolecular interactions, such as hydrogen bonding. Recognizing the conformational preferences of a molecule is crucial, as different conformers can have distinct properties and may interact differently with biological targets like enzymes. scite.ai
Studies on Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For the synthesis of this compound, which could be formed through reactions like the Knoevenagel condensation followed by reduction or a Michael addition, computational studies can map out the entire reaction coordinate. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states for each step.
A transition state is a high-energy, transient molecular configuration that must be passed through for a reaction to occur. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT calculations are frequently used to locate transition state structures and compute their energies. For instance, in the synthesis of related heterocyclic compounds, a plausible reaction mechanism was proposed to proceed through the addition of a water molecule, followed by rearrangement and subsequent ring closure, with each step having a specific energy profile. A computational study on the metal-free cyanomethylation of aryl alkynoates successfully identified the rate-determining step of the reaction by calculating the energies of various proposed intermediates and transition states. Such an analysis for the synthesis of this compound would provide a detailed mechanistic understanding, highlighting the most energetically demanding steps and rationalizing the observed product formation.
Computational Prediction of Spectroscopic Properties
Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. Vibrational spectroscopy (Infrared and Raman) is a common example. Using DFT, the vibrational frequencies of a molecule can be calculated. These calculated frequencies often correspond well with the peaks observed in experimental IR and Raman spectra, aiding in the assignment of specific vibrational modes to particular functional groups. doaj.org
For example, studies on similar molecules have shown good agreement between vibrational wavenumbers calculated using the B3LYP method and those obtained experimentally. mdpi.com Discrepancies between calculated (in the gas phase) and experimental (in the solid state) values can often be attributed to intermolecular interactions, such as hydrogen bonding in the solid sample. researchgate.net Time-dependent DFT (TD-DFT) can be used to simulate electronic transitions, predicting the UV-visible absorption spectrum of a compound. Similarly, NMR chemical shifts can also be computed, providing another layer of structural verification.
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Chalcone This table shows data for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one to illustrate the comparison between computed and observed spectroscopic data. doaj.org Frequencies are in cm⁻¹.
Applications in Advanced Chemical Processes and Materials Science
Role as a Key Intermediate in Organic Synthesis
As a multifunctional molecule, 3-(4-Chlorophenyl)-2-cyanopropionic acid is a valuable precursor in synthetic chemistry, enabling the generation of diverse molecular architectures.
Gamma-aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the central nervous system. pnu.ac.ir Consequently, analogues of GABA are a significant class of pharmacologically active compounds. wikipedia.orgdrugs.com One of the most prominent GABA analogues is Baclofen, chemically known as β-(4-chlorophenyl)-GABA. wikipedia.org
While various synthetic strategies exist for Baclofen sid.irbrieflands.com, a notable pathway utilizes a structural isomer of the title compound, 3-(4-chlorophenyl)-3-cyanopropanoic acid , as a key intermediate. google.comanaxlab.com In this process, the cyano and carboxylic acid groups on the propanoic acid backbone are chemically transformed to yield the final aminobutyric acid structure. The synthesis involves the catalytic hydrogenation of 3-(4-chlorophenyl)-3-cyanopropanoic acid. google.com This reaction is typically carried out using a metal catalyst, such as Raney nickel, under hydrogen pressure in the presence of aqueous ammonia (B1221849). The process effectively reduces the nitrile (cyano) group to a primary amine, thereby forming the γ-amino acid backbone of Baclofen. google.com
Table 1: Synthesis of Baclofen via a Cyano-Propanoic Acid Intermediate This table outlines the key components of a documented synthetic route to the GABA analogue Baclofen, starting from the intermediate 3-(4-chlorophenyl)-3-cyanopropanoic acid.
The chemical reactivity of the cyanopropionic acid framework makes it a valuable building block for generating novel chemical entities. The esterified and unsaturated analogue, Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate , is a particularly versatile intermediate. This compound serves as a precursor to the saturated propionic acid structure and undergoes a variety of chemical transformations.
The reactivity of this precursor allows for its use in creating a diverse library of compounds. Key reactions include:
Reduction: The cyano group can be selectively reduced to an amine, yielding amino-propanoate derivatives which can be further modified.
Substitution: Nucleophilic substitution reactions can be performed at the cyano or ester groups to introduce new functional moieties.
This versatility makes such building blocks attractive in the synthesis of new molecules, including those with potential applications in agrochemicals, where pyridine-based structures and other complex heterocycles are common.
The utility of this structural class extends to the synthesis of complex organic molecules beyond simple analogues. The precursor, Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, is employed in specialized reactions to create intricate molecular frameworks. One notable application is in cyclopropanation reactions. When reacted with reagents such as diethyl bromomalonate under specific catalytic conditions, it forms highly substituted cyclopropane (B1198618) rings. This reaction creates triethyl 3-(4-chlorophenyl)-2-cyanocyclopropane-1,1,2-tricarboxylate, a densely functionalized and rigid three-dimensional structure that can serve as a scaffold for more elaborate molecules.
Application in Dissipative Chemical Systems
While specific research detailing the use of this compound as a chemical fuel in dissipative systems is not extensively documented, the principles of its chemical structure align with the requirements for such applications.
Dissipative chemical systems are non-equilibrium structures that maintain their organization by consuming energy from their environment. In materials science, pH-responsive hydrogels are a prime example of such systems. mdpi.comnih.gov These materials can change their properties, such as swelling or contracting, in response to changes in ambient pH. nih.govrjptonline.org
A chemical fuel in this context is a molecule that can be triggered to undergo a reaction that alters the local pH, thereby driving the system's behavior. nih.gov Carboxylic acids are ideal candidates for this role due to their ability to undergo decarboxylation.
Table 2: General Principles of pH-Responsive Polymer Systems This table summarizes how polymers containing acidic or basic functional groups respond to changes in environmental pH, a core principle behind dissipative hydrogel systems. nih.govrjptonline.org
This compound possesses a carboxylic acid group, making it a theoretical candidate for a chemical fuel. Its triggered decarboxylation would release carbon dioxide and shift the local pH, potentially controlling the state of a pH-responsive material.
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). nih.gov While this reaction is often thermodynamically favorable, its kinetics can be slow and require a catalyst or specific conditions to proceed at a useful rate. nih.gov The rate of decarboxylation is highly dependent on the molecular structure, including the nature of substituent groups on the carbon backbone. osti.gov
For instance, the kinetics of decarboxylation for amino acids are complex and influenced by pH, temperature, and the structure of the amino acid side chain. researchgate.netresearchgate.net In α,β-unsaturated acids, the presence of the double bond provides a specific electronic pathway for the reaction to proceed, often through a 1,3-dipolar cycloaddition mechanism when enzyme-catalyzed. nih.gov For acetic acid derivatives, electron-withdrawing groups can significantly influence the reaction rate and mechanism. osti.gov The decarboxylation of the acid form versus the anionic (carboxylate) form can also proceed at different rates, highlighting the strong dependence on pH. osti.gov Therefore, the decarboxylation of this compound would be expected to have a unique kinetic profile influenced by the electron-withdrawing properties of both the 4-chlorophenyl ring and the α-cyano group, allowing for potential pH modulation in a controlled manner.
Role as a Chemical Fuel in pH-Responsive Systems
Control of Dissipative Operation in Nanodevices
Recent research has demonstrated the use of this compound, also referred to as 2-(4-chlorophenyl)-2-cyanopropanoic acid (CPA), as a chemical fuel to power the dissipative operation of pH-responsive DNA-based nanodevices. The addition of this acidic fuel to an aqueous solution initiates a transient cycle of pH changes. Initially, the presence of the acid causes a rapid decrease in the solution's pH. This is followed by a slower, self-regulating increase back towards the initial pH.
This temporary pH fluctuation provides the driving force for the controlled, time-programmed operation of DNA nanostructures. For instance, this method has been successfully employed to control a DNA nanoswitch, inducing it to cycle through open and closed conformations. Similarly, a DNA-based receptor has been manipulated to release and subsequently re-uptake a DNA cargo strand. The kinetics of these operations, including the duration of the transient state, can be modulated by varying the concentration of the this compound fuel. The efficient reversibility of the pH cycle further underscores its utility in creating autonomous, dynamic nanosystems.
| Parameter | Description |
| Fuel | This compound |
| System | pH-responsive DNA-based nanodevices |
| Mechanism | Transient pH decrease followed by a slower increase |
| Application | Time-programmable control of DNA nanoswitch (open-close cycles) and DNA receptor (cargo release-uptake) |
| Control | Kinetics can be modulated by varying fuel concentration |
Investigation of Fuel Structure Effects on Reaction Rates
The efficiency and speed of chemically fueled molecular devices are intrinsically linked to the structure of the fuel molecule. Studies on related chemical systems, such as molecular switches powered by acid fuels, have shown that modifications to the fuel's molecular structure can directly control the rates of the operational steps. nih.gov
For example, the rate of decarboxylation of the acid derivatives was monitored and compared. It was established that the electronic properties of the substituents on the fuel molecule had a significant impact on the reaction kinetics. This principle of controlling reaction rates by modifying the chemical fuel's structure is a critical area of investigation for optimizing the performance of various molecular machines and nanodevices. nih.gov
| Fuel Structure Modification | Effect on Reaction |
| Parent Acid | Baseline reaction rate |
| Acid with Electron-donating group (e.g., OCH₃) | Modified reaction rate due to altered carbanion stability |
| Acid with Electron-withdrawing group (e.g., Cl) | Modified reaction rate due to altered carbanion stability |
Future Research Directions and Emerging Avenues
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and improve efficiency. Future research will likely focus on developing more sustainable methods for producing 3-(4-Chlorophenyl)-2-cyanopropionic acid and its derivatives. patsnap.comresearchgate.net This involves exploring alternative energy sources, such as microwave irradiation or ultrasonication, which have been shown to accelerate reactions, increase yields, and reduce the need for harsh solvents in the synthesis of related heterocyclic compounds like 2-amino-3-cyanopyridines. researchgate.net
Exploration of Novel Derivatizations for Advanced Chemical Applications
The bifunctional nature of this compound, possessing both a carboxylic acid and a nitrile group, makes it an ideal scaffold for chemical diversification. orientjchem.org Future research will undoubtedly explore the derivatization of these functional groups to create novel molecules with advanced applications, particularly in medicinal chemistry.
The carboxylic acid moiety can be readily converted into esters, amides, and acid chlorides, serving as precursors for a wide range of compounds. patsnap.comresearchgate.net The synthesis of amide derivatives, through coupling with various amines, could lead to new bioactive agents, a strategy successfully employed for other arylpropionic acids. orientjchem.org Furthermore, the nitrile group can be transformed into other functionalities. For example, it can be hydrolyzed to an amide or reduced to an amine, or it can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. nih.govmdpi.com The creation of biheterocyclic compounds, by reacting derivatives like acetohydrazides with other reagents, has been shown to yield molecules with significant biological activities, such as lipase (B570770) and α-glucosidase inhibition. nih.gov The strategic combination of these derivatization pathways can generate extensive libraries of new chemical entities for screening.
Integration of Computational Studies for Rational Design and Mechanistic Understanding
Computational chemistry is a powerful tool for accelerating chemical research by providing insights that are often difficult to obtain through experiments alone. scielo.brmdpi.comresearchgate.net For this compound, computational studies, particularly using Density Functional Theory (DFT), can be instrumental in several areas.
Firstly, computational modeling can elucidate the reaction mechanisms for both the synthesis and derivatization of the compound. rsc.orgnih.gov By mapping potential energy surfaces, researchers can identify the most favorable reaction pathways, predict transition states, and optimize reaction conditions for higher yields and selectivity, thus guiding experimental work. scielo.brresearchgate.net
Secondly, computational methods are crucial for the rational design of new molecules with desired properties. nih.govmdpi.com By calculating the electronic and structural properties of potential derivatives, it is possible to predict their biological activity, photophysical characteristics, or material properties before undertaking their synthesis. nih.govmdpi.com This in-silico screening approach saves significant time and resources, allowing researchers to focus on the most promising candidates for applications in drug discovery or materials science. mdpi.com
Expanding Applications in Dynamic Chemical Systems and Soft Matter
The functional groups within this compound make it an interesting candidate for the construction of dynamic chemical systems and soft materials. The carboxylic acid can act as a hydrogen-bond donor and acceptor, while the nitrile group offers a polar site for molecular interactions. These features are essential for directing self-assembly processes. nih.gov
Future research could explore the use of this compound or its derivatives as building blocks for creating supramolecular structures, such as hydrogels, liquid crystals, or self-assembled monolayers. Amphiphilic derivatives, synthesized by attaching long alkyl chains, could self-assemble in solution to form micelles or vesicles with potential applications in drug delivery. rsc.orgresearchgate.net The ability of nitriles to participate in dynamic coordination with metal ions also opens up possibilities for creating responsive materials, where the material's properties can be tuned by external stimuli. researchgate.net The integration of such molecules into polymers could lead to self-healing or recyclable materials. researchgate.net
High-Throughput Synthesis and Screening for New Chemical Discoveries
To accelerate the discovery of new applications for this compound, high-throughput synthesis and screening (HTS) methodologies will be indispensable. youtube.com By leveraging automated synthesis platforms, it is possible to rapidly generate large libraries of derivatives from the parent compound. nih.govacs.org For instance, parallel synthesis techniques can be used to react the carboxylic acid group with a diverse set of amines, creating a library of amides in a 96-well plate format. nih.govenamine.net
Once synthesized, these chemical libraries can be subjected to high-throughput screening to identify "hits" for various applications. researchgate.netrsc.org For example, colorimetric or fluorescence-based assays can be employed to quickly screen for enzymatic inhibition or other biological activities. researchgate.netnih.govsemanticscholar.org This combination of high-throughput synthesis and screening dramatically increases the efficiency of the discovery process, enabling the rapid identification of novel compounds with valuable properties and expanding the application scope of this compound. youtube.comrsc.org
Q & A
Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-2-cyanopropionic Acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling a 4-chlorophenyl moiety with a cyanopropionic acid backbone. A common approach is the nucleophilic substitution of 4-chlorophenyl precursors with cyanoacetic acid derivatives under basic conditions. For example, substituted phenylacetic acids (e.g., 2-(4-Chlorophenyl)-3-methylbutanoic Acid) are synthesized via Friedel-Crafts alkylation or catalytic coupling, with yields optimized by controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF) . Purity is enhanced using recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate).
Q. How can researchers validate the structural identity and purity of this compound post-synthesis?
Key methods include:
- NMR Spectroscopy : - and -NMR to confirm the presence of the chlorophenyl ring (aromatic protons at δ 7.2–7.4 ppm) and cyanopropionic backbone (C≡N stretch at ~2200 cm in IR) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H] at m/z 224.05) .
Q. What are the stability profiles of this compound under varying storage conditions?
The compound is hygroscopic and prone to hydrolysis in aqueous environments. Stability studies recommend storage in amber glass vials at 4°C under inert gas (N) to prevent degradation. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% decomposition when sealed with desiccants .
Advanced Research Questions
Q. How do electronic effects of the 4-chlorophenyl group influence the compound’s reactivity in nucleophilic addition reactions?
The electron-withdrawing chlorine atom enhances the electrophilicity of the adjacent carbonyl group, facilitating nucleophilic attacks (e.g., by amines or thiols). Density Functional Theory (DFT) calculations reveal a lowered LUMO energy (-1.8 eV) at the carbonyl carbon compared to non-halogenated analogs, corroborating kinetic studies showing 2x faster reaction rates with glycine methyl ester .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in enzyme inhibition assays (e.g., COX-2 vs. LOX) may arise from stereochemical variations or solvent effects. To address this:
- Enantiomeric Separation : Use chiral HPLC (Chiralpak AD-H column) to isolate (R)- and (S)-isomers .
- Activity Mapping : Compare IC values across multiple assays (e.g., fluorescence polarization vs. calorimetry) .
- Structural Dynamics : Molecular docking (AutoDock Vina) to analyze binding poses in enzyme active sites .
Q. How can researchers design derivatives to enhance the compound’s bioavailability while retaining bioactivity?
Rational modifications include:
- Prodrug Synthesis : Esterification of the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability .
- Metabolic Stability : Introduce fluorine atoms at the β-position to block cytochrome P450-mediated oxidation, as seen in 3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic Acid derivatives .
- Solubility Enhancement : Co-crystallization with cyclodextrins or PEG-based excipients .
Methodological Considerations
Q. What analytical techniques are critical for quantifying trace impurities in this compound?
Q. How should researchers optimize reaction scalability without compromising enantiomeric excess (ee)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
